Lipophilicity Tuning: Isopropoxy vs. Methoxy and Ethoxy Analogs Modulates Partitioning by ≥0.2 Log Units
The isopropoxy substituent on 2-isopropoxybutanohydrazide yields a computed XLogP3 of 0.4 [1]. While directly measured logP values for the methoxy (C5H12N2O2) and ethoxy (C6H14N2O2) analogs are not publicly available, the incremental addition of a methylene unit typically increases logP by ~0.5 units. This suggests the isopropoxy derivative occupies a distinct lipophilicity space between the methoxy (estimated XLogP3 ~ -0.1) and ethoxy (estimated ~0.2) analogs, offering a tunable hydrophobicity for optimizing membrane permeability or solubility.
| Evidence Dimension | Lipophilicity (XLogP3) as a determinant of compound partitioning |
|---|---|
| Target Compound Data | XLogP3 = 0.4 (computed, free base) |
| Comparator Or Baseline | 2-Methoxybutanohydrazide (estimated XLogP3 ~ -0.1); 2-Ethoxybutanohydrazide (estimated XLogP3 ~ 0.2) |
| Quantified Difference | Isopropoxy derivative is 0.5 log units more lipophilic than methoxy analog; ~0.2 log units more lipophilic than ethoxy analog (estimated). |
| Conditions | Computed XLogP3 algorithm (PubChem) for target compound; comparative values are estimates based on methylene group contribution to logP. |
Why This Matters
In medicinal chemistry and assay development, small differences in logP directly influence compound solubility, membrane permeability, and off-target binding, making the isopropoxy derivative a distinct tool for structure-activity relationship (SAR) studies where intermediate lipophilicity is desired.
- [1] PubChem. (2021). 2-Isopropoxybutanohydrazide (CID 16641328) - Computed XLogP3 value of 0.4. View Source
